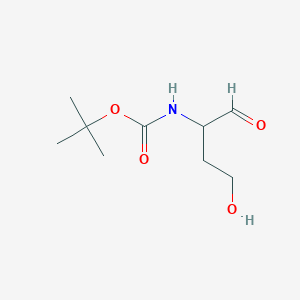

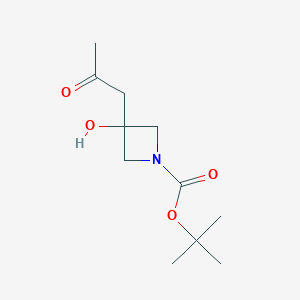

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

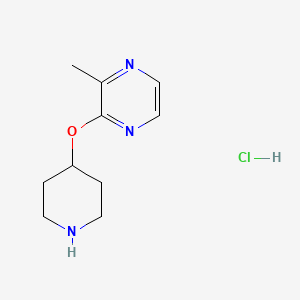

“tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 346690-97-9 . It has a molecular weight of 187.24 . This compound is also known as tert-butyl 1-formylpropylcarbamate .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions . In these reactions, tert-butyl carbamate is combined with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl carbamate can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl carbamate have been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl carbamate include a melting point of 105-108 °C (lit.), a boiling point of 218.95°C (rough estimate), and a density of 1.1274 (rough estimate) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, indicating its significance in the synthesis of nucleotide analogues (Ober et al., 2004).

Organic Synthesis Applications

In organic synthesis, tert-butyl acetothioacetate's use demonstrates the versatility of tert-butyl derivatives in facilitating acylation, annulation, and cyclization reactions. This research exemplifies the compound's role in synthesizing complex organic molecules, including 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing its application in the construction of heterocyclic compounds (Fox & Ley, 2003).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a novel class of N-(Boc) nitrone equivalents, offering a new approach to synthesize N-(Boc)hydroxylamines. This discovery opens avenues for employing these sulfones as building blocks in organic synthesis, demonstrating the compound's utility in constructing diverse organic molecules (Guinchard, Vallée, & Denis, 2005).

Photocatalyzed Amination for Chromone Synthesis

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed, establishing a cascade pathway for assembling 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in synthesizing amino pyrimidines and other derivatives, highlighting the compound's role in innovative synthetic methodologies (Wang et al., 2022).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h6-7,11H,4-5H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHQAQJGIJFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)